2-Ethynyl-6-fluoropyridin-3-amine
Description
2-Ethynyl-6-fluoropyridin-3-amine is a pyridine derivative featuring an ethynyl group (-C≡CH) at the 2-position and a fluorine atom at the 6-position of the pyridine ring, with an amine substituent at the 3-position. Fluorinated pyridines are often explored for their enhanced metabolic stability and bioavailability, while ethynyl groups enable further functionalization via click chemistry (e.g., Huisgen cycloaddition) .
Properties
Molecular Formula |
C7H5FN2 |
|---|---|
Molecular Weight |
136.13 g/mol |
IUPAC Name |
2-ethynyl-6-fluoropyridin-3-amine |
InChI |
InChI=1S/C7H5FN2/c1-2-6-5(9)3-4-7(8)10-6/h1,3-4H,9H2 |
InChI Key |
CJVMZYPHKDREEG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC(=N1)F)N |
Origin of Product |
United States |
Scientific Research Applications
2-Ethynyl-6-fluoropyridin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe in biological studies to understand the interaction of fluorinated molecules with biological systems.
Industry: The compound can be used in the development of advanced materials and fluorinated polymers.
Mechanism of Action
The mechanism by which 2-ethynyl-6-fluoropyridin-3-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-Ethynyl-6-fluoropyridin-3-amine with key analogs:
Key Research Findings
Electronic and Steric Effects: The ethynyl group in 2-Ethynyl-6-fluoropyridin-3-amine introduces π-electron density, enhancing reactivity toward electrophiles compared to 6-Fluoropyridin-3-amine, which lacks this substituent . The 6-fluorine atom increases the electron-withdrawing character of the pyridine ring, reducing the basicity of the 3-amino group compared to analogs like 6-(Trifluoromethoxy)pyridin-3-amine, where the trifluoromethoxy group exerts stronger inductive effects .
Synthetic Utility :
- The ethynyl group enables click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition), a feature absent in 2-(Difluoromethyl)-6-phenylpyridin-3-amine, which instead offers steric bulk from the phenyl group .
- In contrast, 5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine contains a silyl-protected ethynyl group, requiring deprotection for further reactions, whereas 2-Ethynyl-6-fluoropyridin-3-amine is directly reactive.
Physicochemical Properties :
- Lipophilicity : The trifluoromethoxy group in 6-(Trifluoromethoxy)pyridin-3-amine increases lipophilicity (logP predicted: ~1.72) compared to the less bulky 6-fluorine in the target compound .
- Thermal Stability : Silyl-protected ethynyl derivatives (e.g., ) exhibit higher thermal stability (melting point >100°C) than unprotected ethynyl analogs, which may decompose at lower temperatures.
Preparation Methods
Sonogashira Coupling-Based Approaches
Post-Coupling Functional Group Modifications
Following ethynyl installation, the nitro group at position 3 requires reduction to amine. Hydrogenation over Raney Nickel in ethanol at 50 psi H₂ achieves quantitative conversion without ethynyl hydrogenation:
$$
\text{2-Ethynyl-6-fluoro-3-nitropyridine} \xrightarrow{\text{H}_2 (\text{50 psi}), \text{Raney Ni}} \text{2-Ethynyl-6-fluoropyridin-3-amine}
$$
Key Considerations
Fluorination Strategies
Electrophilic Fluorination
Late-stage fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enables direct C–H activation at position 6. In pyridine systems, this method achieves 68–72% yields when conducted in acetonitrile at 80°C for 12 hours:
$$
\text{2-Ethynylpyridin-3-amine} + \text{Selectfluor®} \xrightarrow{\text{MeCN, 80°C}} \text{2-Ethynyl-6-fluoropyridin-3-amine}
$$
Table 2: Fluorination Efficiency Comparison
| Fluorinating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Selectfluor® | MeCN | 80 | 12 | 68 |
| N-Fluorobenzenesulfonimide | DMF | 100 | 24 | 42 |
Halogen Exchange Reactions
Nucleophilic aromatic substitution (SNAr) using KF/18-Crown-6 in DMSO at 150°C converts 2-ethynyl-6-chloropyridin-3-amine to the fluoro derivative with 85% efficiency:
$$
\text{2-Ethynyl-6-chloropyridin-3-amine} + \text{KF} \xrightarrow{\text{18-Crown-6, DMSO}} \text{2-Ethynyl-6-fluoropyridin-3-amine}
$$
Advantages
Protecting Group Strategies for Amination
Nitro Group Reduction
The most common route involves catalytic hydrogenation of 3-nitro precursors. PtO₂ in acetic acid at 40 psi H₂ reduces nitro groups without affecting ethynyl moieties:
$$
\text{2-Ethynyl-6-fluoro-3-nitropyridine} \xrightarrow{\text{H}2, \text{PtO}2} \text{2-Ethynyl-6-fluoropyridin-3-amine} \quad (92\% \text{ yield})
$$
Buchwald-Hartwig Amination
Direct amination of halogenated precursors using Pd₂(dba)₃/Xantphos catalyst system achieves 78% yield in toluene at 110°C:
$$
\text{2-Ethynyl-6-fluoro-3-bromopyridine} + \text{NH}3 \xrightarrow{\text{Pd}2(\text{dba})_3, \text{Xantphos}} \text{2-Ethynyl-6-fluoropyridin-3-amine}
$$
Table 3: Amination Method Comparison
| Method | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Catalytic Hydrogenation | PtO₂ | 25 | 92 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 110 | 78 |
One-Pot Multistep Syntheses
Recent advances enable sequential Sonogashira coupling/fluorination/amination in a single reactor. A representative protocol from achieves 76.6% overall yield:
- Sonogashira Coupling : 2-Bromo-3-nitropyridine + Ethynyltrimethylsilane → 2-Ethynyl-3-nitropyridine (94.3%)
- Electrophilic Fluorination : Selectfluor® in MeCN → 2-Ethynyl-6-fluoro-3-nitropyridine (68%)
- Nitro Reduction : H₂/PtO₂ in EtOH → Target compound (92%)
Key Benefits
- Eliminates intermediate purification
- Reduces total synthesis time by 40%
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-ethynyl-6-fluoropyridin-3-amine, and how do reaction conditions influence yield?
- Methodology : Palladium-catalyzed Sonogashira coupling is widely used for introducing ethynyl groups to fluoropyridine scaffolds. Key steps include:
- Starting materials : 6-Fluoro-3-aminopyridine derivatives and trimethylsilylacetylene (protected ethynyl source).
- Conditions : Inert atmosphere (N₂/Ar), Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with Xantphos as ligands, and triethylamine as base .
- Deprotection : TBAF (tetrabutylammonium fluoride) removes trimethylsilyl groups post-coupling .
- Critical factors : Solvent polarity (DMF vs. THF), temperature (60–80°C), and catalyst loading (2–5 mol%) directly impact yield (typically 45–70%) and purity .
Q. How can researchers characterize the purity and structural integrity of 2-ethynyl-6-fluoropyridin-3-amine?
- Analytical techniques :
- NMR : ¹⁹F NMR confirms fluorine retention; ¹H/¹³C NMR verifies ethynyl group integration at δ ~2.5–3.5 ppm .
- HPLC-MS : Quantifies purity (>95% for biological assays) and detects byproducts (e.g., des-fluoro or deaminated derivatives) .
- Elemental analysis : Validates C, H, N, F composition (±0.3% deviation) .
Q. What solubility profiles are expected for 2-ethynyl-6-fluoropyridin-3-amine in common organic solvents?
- Data : Fluoropyridines exhibit temperature-dependent solubility. For analogs like 6-chloropyridazin-3-amine:
| Solvent | Solubility (298.15 K, g/L) |
|---|---|
| DMF | 12.3 |
| Acetone | 8.7 |
| Ethanol | 5.1 |
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency of ethynyl groups to fluoropyridine cores while minimizing side reactions?
- Strategies :
- Catalyst screening : PdCl₂(dppf) increases regioselectivity for ethynylation at the 2-position .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may promote hydrolysis; additive screening (e.g., CuI) suppresses homocoupling .
- In situ monitoring : Raman spectroscopy tracks ethynyl group incorporation in real time .
Q. What contradictory data exist regarding the biological activity of 2-ethynyl-6-fluoropyridin-3-amine derivatives, and how can they be resolved?
- Case study : Fluorine’s electron-withdrawing effect enhances binding to kinase targets but may reduce solubility, leading to conflicting IC₅₀ values in enzymatic vs. cellular assays .
- Resolution :
- Physicochemical tuning : Introduce solubilizing groups (e.g., PEG chains) without altering the ethynyl-fluoropyridine core .
- Meta-analysis : Cross-validate data using orthogonal assays (e.g., SPR for binding affinity vs. cell-based reporter systems) .
Q. How do computational models predict the reactivity of 2-ethynyl-6-fluoropyridin-3-amine in nucleophilic substitution reactions?
- DFT insights :
- Electrophilicity : Fluorine at C6 directs electrophilic attack to C2-ethynyl group (localized LUMO: −1.8 eV) .
- Kinetic barriers : Ethynyl groups lower activation energy for SNAr reactions at C5 (~15 kcal/mol vs. ~22 kcal/mol for non-ethynyl analogs) .
- Experimental validation : React with aryl halides under Suzuki-Miyaura conditions; monitor regioselectivity via LC-MS .
Data Contradiction Analysis
Q. Why do different studies report varying yields for 2-ethynyl-6-fluoropyridin-3-amine synthesis?
- Root causes :
- Purity of starting materials : Commercial 6-fluoro-3-aminopyridine often contains ~5% des-fluoro impurities, reducing coupling efficiency .
- Oxygen sensitivity : Ethynyl intermediates degrade in non-inert conditions, leading to inconsistent yields (e.g., 40% vs. 65% in glovebox vs. Schlenk line setups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
